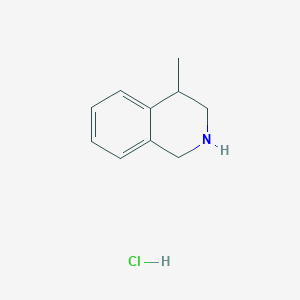

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción general

Descripción

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of the tetrahydroisoquinoline (THIQ) family, which is a group of compounds known for their diverse pharmacological activities. The THIQ scaffold is a bicyclic structure consisting of a benzene ring fused to a heterocyclic ring containing nitrogen. The 4-methyl group indicates a methyl substituent at the fourth position of the isoquinoline ring.

Synthesis Analysis

The synthesis of THIQ derivatives often involves methods such as the Bischler-Napieralski reaction, Pummerer reaction, and various reduction steps. For instance, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a related compound, was achieved through acylation, Bischler-Napieralski reaction, reduction, and salt formation with muriatic acid . Another example is the synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline from phenethylamine through acetylation, cyclization, and reduction . These methods highlight the versatility of synthetic approaches for THIQ derivatives.

Molecular Structure Analysis

The molecular structure of THIQ derivatives has been characterized using various analytical techniques. For example, the absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was determined by X-ray crystallography, and the compound was found to have an S configuration . Similarly, the crystal structure of a related compound provided insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

THIQ derivatives can undergo a range of chemical reactions due to their reactive sites, such as the nitrogen in the heterocyclic ring and any substituents present on the rings. The presence of a hydroxymethyl substituent in 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline suggests potential for hydrogen-bond donor interactions, which could be relevant in enzyme inhibition . Additionally, the introduction of various substituents can significantly alter the binding affinity and selectivity of THIQ derivatives towards biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of THIQ derivatives are influenced by their molecular structure. For instance, the presence of substituents such as hydroxyl, methoxy, or methyl groups can affect the compound's solubility, stability, and reactivity. The optical properties, such as optical rotation, are also characteristic of these compounds, as seen in the determination of the absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride . The NMR and IR spectra provide detailed information about the molecular structure and the nature of the substituents .

Aplicaciones Científicas De Investigación

1. Therapeutic Potential in Various Diseases

- 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (THIQ) derivatives have been explored for their therapeutic potential in a range of diseases. They exhibit diverse therapeutic activities, including applications in cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders (Singh & Shah, 2017).

2. Anticancer and Antimicrobial Applications

- THIQ derivatives, including this compound, have shown potential as anticancer and antimicrobial agents. The derivatives demonstrate cytotoxicity against various cancer cell lines and have been studied extensively for their antitumor and antimicrobial activities (Redda, Gangapuram & Ardley, 2010).

3. Neuroprotective Effects

- This compound has shown neuroprotective effects in various studies. It has been observed to protect dopaminergic neurons against dysfunction, which is crucial in diseases like Parkinson's disease (Kotake et al., 2005).

4. Potential in Pain Management

- Studies indicate that THIQ derivatives can have significant analgesic and anti-inflammatory effects, suggesting their potential use in pain management and as non-narcotic analgesics (Rakhmanova et al., 2022).

5. Local Anesthetic Applications

- Some derivatives of this compound have been evaluated for local anesthetic activity, showing promising results compared to conventional local anesthetics like lidocaine (Azamatov et al., 2023).

6. Antiglial and Neurodegenerative Disease Potential

- Certain derivatives of THIQ have shown antiglial activity, selectively inhibiting the growth of glioma cells while not affecting normal astrocytes. This suggests their potential application in treating gliomas and possibly other neurodegenerative diseases (Mohler et al., 2006).

Mecanismo De Acción

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) can interact with the agonistic conformation of dopamine (DA) receptors. It inhibits the formation of 3,4-dihydroxyphenylacetic acid as well as the production of free radicals and shifts DA catabolism toward COMT-dependent O-methylation. 1MeTIQ inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-6-11-7-9-4-2-3-5-10(8)9;/h2-5,8,11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIBBSJVOAXLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548080 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111661-47-3 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

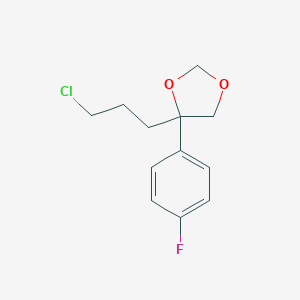

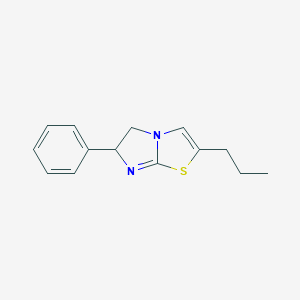

Synthesis routes and methods

Procedure details

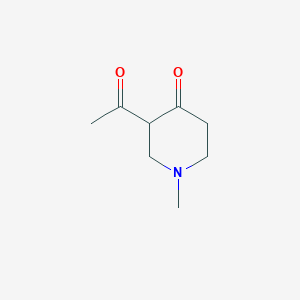

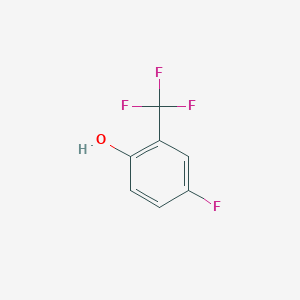

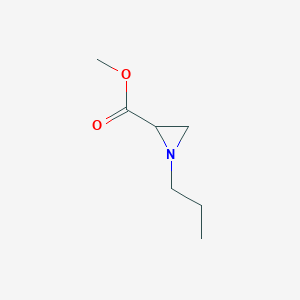

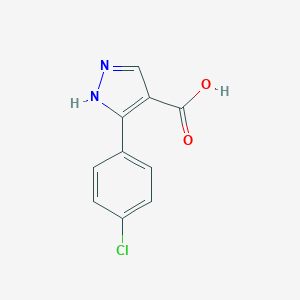

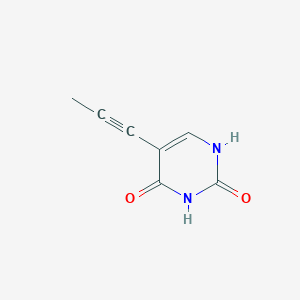

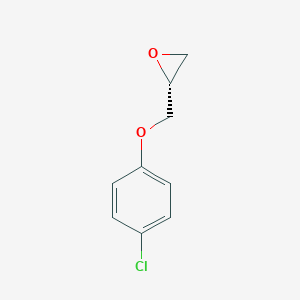

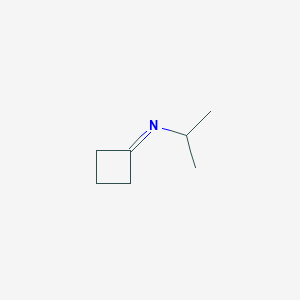

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B144594.png)